
Ethyl 3-(dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylate is a complex organic compound with a unique structure that combines an indole core with a dodecane sulfonyl group and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Preparation of Dodecane-1-sulfonyl Chloride: This is achieved by reacting dodecane-1-thiol with trichloroisocyanuric acid in a mixture of acetonitrile and water at low temperatures.
Formation of Indole Derivative: The indole core is synthesized through a series of reactions involving the formation of an indole ring structure.
Coupling Reaction: The dodecane-1-sulfonyl chloride is then reacted with the indole derivative in the presence of a base to form the sulfonyl indole compound.
Esterification: Finally, the carboxylic acid group on the indole is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfinyl or sulfide derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
Ethyl 3-(dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the formulation of surfactants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-(dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The indole core may also interact with cellular receptors, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Dodecane-1-sulfonyl)-propionic acid ethyl ester
- Dodecane-1-sulfonyl chloride
- 3-(Dodecane-1-sulfonyl)-2-(nitromethylidene)-1,3-thiazinane
Uniqueness
Ethyl 3-(dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylate is unique due to its combination of an indole core with a long-chain sulfonyl group and an ethyl ester functional group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propriétés
Numéro CAS |
872593-12-9 |
|---|---|
Formule moléculaire |
C24H37NO4S |
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
ethyl 3-dodecylsulfonyl-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C24H37NO4S/c1-4-6-7-8-9-10-11-12-13-16-19-30(27,28)23-20-17-14-15-18-21(20)25(3)22(23)24(26)29-5-2/h14-15,17-18H,4-13,16,19H2,1-3H3 |
Clé InChI |
MQPWPJNFNOKMOC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCS(=O)(=O)C1=C(N(C2=CC=CC=C21)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12598687.png)
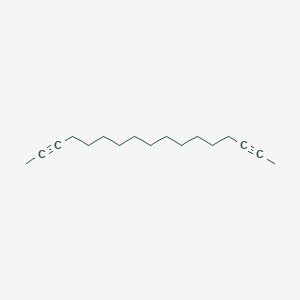
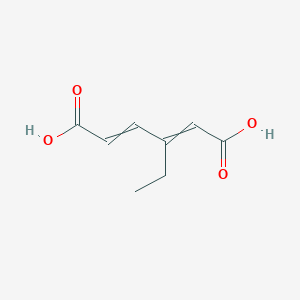
![2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione](/img/structure/B12598716.png)
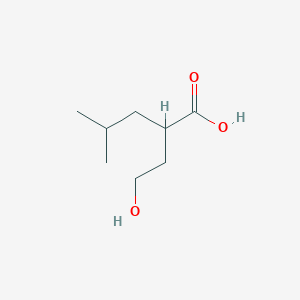
![1-[tert-Butyl(dimethyl)silyl]butan-1-ol](/img/structure/B12598743.png)
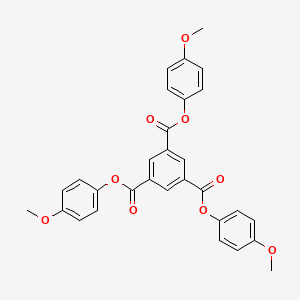
![Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl-](/img/structure/B12598756.png)
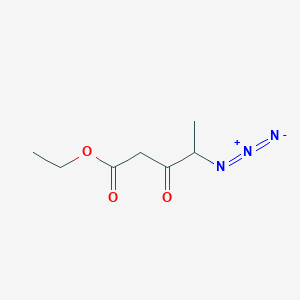
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl-](/img/structure/B12598770.png)
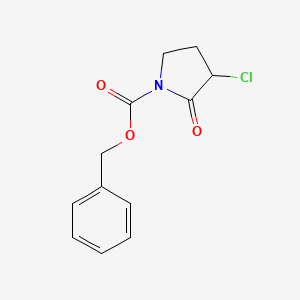
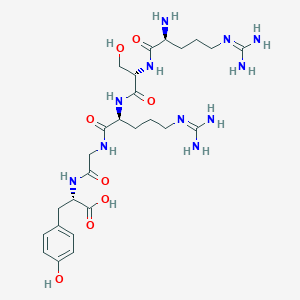
![4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[2-(1-methylpiperidin-4-yl)ethoxy]quinoline-3-carbonitrile](/img/structure/B12598785.png)

